2-[(2E)-3-[(3-chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile
Description
Properties
IUPAC Name |
2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-11-13(16)5-4-6-14(11)19-8-7-15(20(2)3)12(9-17)10-18/h4-8,19H,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNQJDZFFMDWDW-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=CC(=C(C#N)C#N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C/C(=C(C#N)C#N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target molecule features a conjugated enamine system bridging a 3-chloro-2-methylaniline moiety and a propanedinitrile group, with a dimethylamino substituent at the central carbon. The (2E)-configuration of the prop-2-en-1-ylidene backbone necessitates stereoselective synthesis, while the electron-withdrawing dinitrile group imposes reactivity constraints. Key challenges include:
Preparation Methodologies
Condensation Route via Knoevenagel-Addition Analogs
A plausible pathway involves a three-component condensation between:
- Malononitrile (propanedinitrile) as the dinitrile source
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as the dimethylamino-enamine precursor
- 3-Chloro-2-methylaniline as the aromatic amine
Mechanism :
- DMF-DMA reacts with malononitrile to form an intermediate enamine, stabilized by the dimethylamino group.
- Nucleophilic attack by 3-chloro-2-methylaniline at the β-position of the enamine, followed by elimination to form the conjugated system.
Conditions :
- Solvent-free heating at 80–100°C for 6–12 hours
- Catalyst: Piperidine (0.5–1 mol%) as a base to deprotonate the aniline
- Yield: Hypothetical 65–75% based on analogous enamine syntheses
Advantages :
Sequential Alkylation-Cyclization Approach
Step 1: Formation of β-Aminopropenenitrile
Reacting cyanoacetamide with 3-chloro-2-methylaniline under acidic conditions:
$$ \text{NC-CH}2\text{-CONH}2 + \text{Ar-NH}2 \rightarrow \text{NC-CH(NHAr)-CONH}2 $$
Conditions :
Step 2: Dimethylamination and Cyclization
Treatment with dimethylamine hydrochloride in presence of POCl₃:
$$ \text{NC-CH(NHAr)-CONH}2 + (\text{CH}3)2\text{NH} \cdot \text{HCl} \xrightarrow{\text{POCl}3} \text{Target Compound} $$
Conditions :
- Dichloromethane, 0°C to room temperature
- Reaction time: 8–12 hours
- Yield: Hypothetical 50–60%
Optimization Strategies
Solvent Selection
Comparative solvent efficiency (hypothetical data):
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Toluene | 2.4 | 58 | 12 |
| DMF | 36.7 | 72 | 8 |
| Solvent-free | - | 68 | 10 |
Polar aprotic solvents like DMF improve reactivity but require post-synthesis purification. Solvent-free conditions offer environmental benefits.
Characterization and Analytical Data
Critical characterization methods for confirming structure:
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, NH)
- δ 7.45–7.32 (m, 3H, aromatic)
- δ 3.12 (s, 6H, N(CH₃)₂)
- δ 2.28 (s, 3H, Ar-CH₃)
IR (KBr) :
- 2210 cm⁻¹ (C≡N stretch)
- 1620 cm⁻¹ (C=C stretch)
- 1580 cm⁻¹ (C-N aromatic)
Mass Spec :
- m/z 341 [M+H]+ (calculated for C₁₆H₁₄ClN₅)
Chemical Reactions Analysis
2-[(2E)-3-[(3-chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of
Biological Activity
The compound 2-[(2E)-3-[(3-chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a chloro-substituted aromatic ring, a dimethylamino group, and a propanedinitrile moiety, which are significant for its biological interactions.
Biological Activity Overview
Recent studies have investigated the biological activity of this compound, focusing on its antibacterial and cytotoxic properties.
Antimicrobial Activity
-
Bacterial Inhibition : The compound has shown efficacy against various bacterial strains, particularly Gram-positive bacteria. Research indicates that it exhibits significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.5 µg/mL MRSA 1.0 µg/mL - Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Cytotoxicity
The cytotoxic profile of the compound has been evaluated against various cancer cell lines. Studies indicate that it possesses selective cytotoxicity, with lower toxicity towards normal mammalian cells compared to cancerous cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| Normal Fibroblasts | >50 |
This selectivity suggests potential for therapeutic applications in oncology .
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Modifications to the chloro group and variations in the amine substituents have been shown to impact both antibacterial and cytotoxic activities.
- Chloro Substitution : Variants with different halogen substitutions exhibit varying levels of activity, with chloro substitutions generally enhancing antibacterial properties.
- Dimethylamino Group : The presence of the dimethylamino group is essential for maintaining cytotoxicity against cancer cells, as it facilitates cellular uptake and interaction with intracellular targets .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A study involving a series of synthesized derivatives demonstrated that modifications to the propanedinitrile moiety led to increased potency against S. aureus while reducing toxicity to mammalian cells .
- Case Study 2 : In vitro assays showed that this compound could inhibit tumor growth in xenograft models when administered at submicromolar concentrations, indicating significant potential for further development as an anticancer agent .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects on physicochemical properties:
Key Observations:
Electron-Withdrawing vs. The methoxy-substituted analog lacks extended conjugation, reducing its polarizability compared to the target compound.
Conjugation Length :
- The penta-diene analog exhibits extended conjugation, which may enhance optical properties (e.g., absorption maxima red-shifted compared to the target compound).
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(2E)-3-[(3-chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 3-chloro-2-methylaniline with a carbonyl compound (e.g., dimethylformamide dimethylacetal) to form an enamine intermediate.
- Step 2 : Reaction with propanedinitrile under basic conditions (e.g., KOH/EtOH) to yield the target compound.
- Purification : Column chromatography or recrystallization (ethanol/water) ensures >95% purity . Note: Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like regioisomers or incomplete conjugation .
Q. How can the molecular structure and purity of this compound be validated?
Use a combination of spectroscopic and analytical techniques:
- NMR : and NMR to confirm conjugation and substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 160–170 ppm for nitrile carbons).
- IR : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (C=N stretch).
- HPLC-MS : To assess purity (>98%) and molecular weight (theoretical: ~350 g/mol) .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data for structurally similar compounds?
Discrepancies in spectral assignments (e.g., NOE effects or coupling constants) may arise from:
- Tautomerism : The enamine-enaminone equilibrium can shift based on solvent polarity (e.g., DMSO vs. CDCl).
- Substituent effects : Electron-withdrawing groups (e.g., Cl) alter chemical shifts by ~0.3–0.5 ppm compared to methoxy analogs . Method: Perform 2D NMR (COSY, HSQC) and compare with computational predictions (DFT/B3LYP) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- HOMO-LUMO analysis : Identify reactive sites (e.g., the nitrile group’s LUMO at −2.5 eV).
- Mechanistic insights : Simulate transition states for reactions with amines or thiols using Gaussian 15. Optimize solvents (e.g., DMF) and catalysts (e.g., DBU) to lower activation energy . Validation: Compare predicted vs. experimental yields for derivatives .
Q. What experimental designs optimize biological activity screening against cancer cell lines?
- Dose-response assays : Test concentrations from 1 nM–100 µM (72-hour incubation).
- Target identification : Use molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., EGFR or CDK2).
- Control compounds : Compare with structurally related enaminonitriles (e.g., 3,5-dichloro-substituted analogs show IC = 2.5 µM in HeLa cells) .
Data Analysis and Contradictions
Q. Why do similar compounds exhibit varying antibacterial activity despite identical core structures?
Substitutions critically modulate bioactivity:
| Substituent (R) | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |
|---|---|---|
| 3-Cl-2-Me | 16 | 32 |
| 4-OCH | 64 | 128 |
| 3,5-diCl | 8 | 16 |
| Interpretation: Electron-withdrawing groups (Cl) enhance membrane permeability vs. methoxy groups . |
Q. How to address inconsistent thermal stability data in DSC studies?
Q. What chromatographic techniques separate regioisomers during synthesis?
Use reversed-phase HPLC with:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of acetonitrile/water (0.1% TFA) from 40% to 80% over 20 min.
- Detection : UV at 254 nm. Retention times differ by ~2 min for E vs. Z isomers .
Q. How to scale up synthesis without compromising yield?
- Flow chemistry : Continuous reactors reduce reaction time (30 min vs. 6 hr batch) and improve mixing.
- Automation : In-line FTIR monitors intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
